2-Cyclopentyloxy-3-iodopyridine
CAS No.: 902837-47-2
Cat. No.: VC2987199
Molecular Formula: C10H12INO
Molecular Weight: 289.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 902837-47-2 |
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Molecular Formula | C10H12INO |
Molecular Weight | 289.11 g/mol |
IUPAC Name | 2-cyclopentyloxy-3-iodopyridine |
Standard InChI | InChI=1S/C10H12INO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Standard InChI Key | NSPQVGRIZQTEQH-UHFFFAOYSA-N |
SMILES | C1CCC(C1)OC2=C(C=CC=N2)I |
Canonical SMILES | C1CCC(C1)OC2=C(C=CC=N2)I |
Introduction
Chemical Identity and Basic Properties
2-Cyclopentyloxy-3-iodopyridine represents an important member of the halogenated pyridine family. Its fundamental characteristics establish its identity in chemical databases and research literature.
Chemical Identification Parameters
Parameter | Value |
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CAS Registry Number | 902837-47-2 |
Molecular Formula | C10H12INO |
Molecular Weight | 289.11 g/mol |
PubChem CID | 42553134 |
IUPAC Name | 2-cyclopentyloxy-3-iodopyridine |
The compound is registered in multiple chemical databases, reflecting its relevance in chemical research. Its structure consists of a pyridine core with specific functional group attachments that define its reactivity profile.
Structural Characteristics
The molecular structure of 2-Cyclopentyloxy-3-iodopyridine is characterized by:
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A pyridine ring as the core structure
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A cyclopentyloxy group (-OCH₉) attached at the 2-position
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An iodine atom at the 3-position
This structural arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the pyridine nitrogen and the iodine atom, balanced against the electron-donating properties of the cyclopentyloxy group.
Physical Properties
The compound exhibits several noteworthy physical properties that affect its handling and applications:
These properties influence the compound's behavior in chemical reactions and its potential applications in research settings.
Synthesis Methodologies
Several approaches can be employed for the synthesis of 2-Cyclopentyloxy-3-iodopyridine, with each method offering specific advantages depending on the available starting materials and desired purity.
Etherification Reactions
The synthesis of 2-Cyclopentyloxy-3-iodopyridine typically involves etherification reactions of halogenated pyridines. Based on research with similar compounds, a common approach includes:
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Starting with 3-iodopyridine or 2-chloro-3-iodopyridine
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Performing a nucleophilic aromatic substitution with cyclopentanol
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Using suitable base catalysts and reaction conditions
Research by Puleo and Bandar provides insights into the etherification of bromopyridines, which can be adapted for iodopyridines:
"Preliminary experiments varying base and solvent suggested KOH with 18-crown-6 in DMAc could promote a 4-selective etherification reaction between 3-bromopyridine..."
Similar reaction conditions could potentially be applied for the synthesis of 2-Cyclopentyloxy-3-iodopyridine, with appropriate modifications to direct substitution at the desired position.
Base-Catalyzed Reactions
Base-catalyzed reactions represent another important synthetic route for preparing 2-Cyclopentyloxy-3-iodopyridine. These reactions typically involve:
This approach is supported by research findings: "Inside a N2 filled glovebox, a 4 mL vial was charged with a magnetic stir, 3-bromopyridine (1.0 – 1.5 equiv), 2-ethyl-1-hexanol (13.0 mg, 0.1 mmol, 1.0 equiv), solvent, KBr (6.0 mg, 0.05 mmol, 0.5 equiv.), 18-crown-6 (92.5 mg, 0.35 mmol, 3.5 equiv), and base in successive order."
While this specific protocol was developed for different substitution patterns, the general approach can be adapted for the synthesis of 2-Cyclopentyloxy-3-iodopyridine by selecting appropriate starting materials and reaction conditions.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 2-Cyclopentyloxy-3-iodopyridine, it is valuable to compare it with structurally related compounds.
Comparison with Other Halogenated Pyridines
The table below compares 2-Cyclopentyloxy-3-iodopyridine with several structurally related compounds:
Structure-Activity Relationships
The structure of 2-Cyclopentyloxy-3-iodopyridine suggests several important structure-activity relationships:
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The cyclopentyloxy group at position 2 likely influences the compound's lipophilicity and its interactions with biological targets
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The iodine atom at position 3 can participate in halogen bonding and serves as a reactive site for further functionalization
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The pyridine nitrogen provides a hydrogen bond acceptor site, important for potential biological interactions
These structural features make 2-Cyclopentyloxy-3-iodopyridine potentially valuable as a building block in medicinal chemistry, where such structure-activity relationships can be exploited for the development of bioactive compounds.
Spectroscopic and Analytical Characteristics
Understanding the spectroscopic properties of 2-Cyclopentyloxy-3-iodopyridine is essential for its identification and characterization in research settings.
Spectroscopic Properties
While specific spectroscopic data for 2-Cyclopentyloxy-3-iodopyridine is limited in the available sources, inferences can be made based on similar compounds:
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NMR Spectroscopy: The proton NMR spectrum would likely show:
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Signals for the cyclopentyl ring protons in the aliphatic region (1-2 ppm)
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Signals for the pyridine ring protons in the aromatic region (7-9 ppm)
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The absence of a proton signal at the 3-position due to iodine substitution
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Mass Spectrometry: The mass spectrum would show:
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A molecular ion peak at m/z 289 corresponding to the molecular weight
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Characteristic fragmentation patterns including loss of iodine and cleavage of the cyclopentyloxy group
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IR Spectroscopy: The IR spectrum would likely show:
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C-H stretching bands for the cyclopentyl group
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C=N and C=C stretching bands for the pyridine ring
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C-O stretching band for the ether linkage
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These spectroscopic properties are crucial for confirming the structure and purity of synthesized 2-Cyclopentyloxy-3-iodopyridine.
This commercial availability facilitates its use in research and development settings.
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